molecular formula C12H17N3O4 B1437198 7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 885281-30-1

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No. B1437198
CAS RN: 885281-30-1
M. Wt: 267.28 g/mol
InChI Key: YUBMPMRXTOOBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid” is a chemical compound with the CAS Number: 1160248-16-7 . It has a molecular weight of 267.28 . The compound is solid in physical form .


Molecular Structure Analysis

The linear formula of this compound is C12H17N3O4 . The InChI code is 1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-14-6-8(10(16)17)13-9(14)7-15/h6H,4-5,7H2,1-3H3,(H,16,17) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 267.28 .

Scientific Research Applications

Organic Synthesis

The tert-butoxycarbonyl group is often used in organic synthesis as a protective group for amines. It can be involved in nucleophilic substitution reactions through intramolecular hydrogen bonding, which is a valuable mechanism in synthesizing specific enantiomers .

PROTAC Development

Compounds with tert-butoxycarbonyl groups are useful as rigid linkers in the development of Proteolysis Targeting Chimeras (PROTACs). These are molecules designed for targeted protein degradation, which is a novel approach in drug development .

Chemical Conjugates

Similarly, these compounds can serve as linkers in chemical conjugates, which are entities formed by joining two or more molecules, typically to provide a therapeutic benefit or to facilitate the study of biological processes .

Antibacterial Research

The tert-butoxycarbonyl group may also play a role in the synthesis of compounds with antibacterial activities. This application is crucial in the development of new antibiotics and understanding the mechanisms of bacterial resistance .

Enantioselective Synthesis

In pharmaceutical research, enantioselective synthesis is vital for creating drugs with the desired chirality. Compounds with tert-butoxycarbonyl groups can be instrumental in this process, ensuring the production of the correct enantiomer .

Drug Delivery Systems

The structural properties of tert-butoxycarbonyl-containing compounds can be exploited in designing drug delivery systems that ensure controlled release and targeted delivery of pharmaceuticals .

Mechanism of Action

The compound is mentioned as a rigid linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-14-6-8(10(16)17)13-9(14)7-15/h6H,4-5,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBMPMRXTOOBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659437
Record name 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885281-30-1
Record name 7-(1,1-Dimethylethyl) 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885281-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

LiOH.H2O (8.8 mmol, 4.0 equiv.) was added at 0° C. to a solution of 7-tert-butyl 2-ethyl-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate (2.2 mmol, 1.0 equiv.) in methanol/water (2.5:1, 35 ml), and the mixture was then stirred for 2 h at 25° C. When the reaction was complete (TLC monitoring), the methanol was removed in vacuo, the residue was diluted with water (40 ml), and extraction with ethyl acetate (2×40 ml) was carried out. The aqueous phase was then adjusted to pH 2-3 with 1N HCl solution, and the resulting solid was filtered out. The solid was taken up in toluene, and the solvent was then removed in vacuo (2×) to yield the desired product in the form of a white solid. Yield: 68%.
Quantity
8.8 mmol
Type
reactant
Reaction Step One
Name
7-tert-butyl 2-ethyl-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 2
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 3
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 6
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.